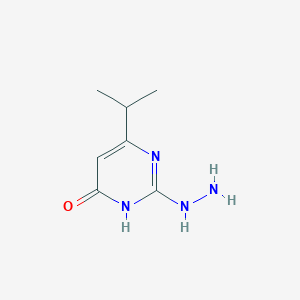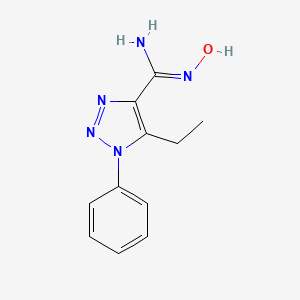![molecular formula C16H24N4O B1418256 N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1172571-84-4](/img/structure/B1418256.png)
N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Descripción general
Descripción
The compound is a complex organic molecule that includes a piperidine ring and a quinoxaline ring. Piperidine is a heterocyclic organic compound, which is a key building block in the synthesis of many pharmaceuticals . Quinoxaline is another heterocyclic compound that is often found in various dyes, pharmaceuticals, and organic semiconductors .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the piperidine and quinoxaline rings. Piperidine is a six-membered ring with one nitrogen atom, and quinoxaline is a bicyclic compound that consists of fused benzene and pyrazine rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives have been found to exhibit a wide range of biological activities, which suggests that they may undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the presence of the piperidine ring could potentially make this compound a base, as piperidine itself is a strong base .Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Systems
- Research has explored the synthesis of new tetracyclic systems containing pyrrolobenzodiazepine and pyrrolobenzotriazepine moieties, connected by a spiro linkage to the piperidine nucleus. These compounds were synthesized through reactions between aromatic amines and 4-oxopiperidines, with maleic acid as a catalyst. This includes the synthesis of spiropyrrolo[1,2-a]quinoxaline-2,4′-piperidine and its derivatives (Artico et al., 1992).
Development of Potent and Selective c-Met/ALK Inhibitors
- A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and tested for their pharmacological and antitumor properties. These compounds demonstrated significant potential as c-Met/ALK dual inhibitors, with specific examples showing potent, selective, and orally efficacious properties (Li et al., 2013).
Chemo-, Regio- and Stereoselective Synthesis of Hybrid Spiroheterocycles
- Novel spiropiperidines and hybrid spiroheterocycles were synthesized via multi-component, 1,3-dipolar cycloaddition reactions in an ionic liquid. This process provided an efficient route for creating a diverse library of structurally complex molecules (Rajesh et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-methoxypropyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-21-12-4-9-18-15-16(7-10-17-11-8-16)20-14-6-3-2-5-13(14)19-15/h2-3,5-6,17,20H,4,7-12H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCBYDGVXFBUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C1C2(CCNCC2)NC3=CC=CC=C3N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)


![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B1418176.png)



![5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime](/img/structure/B1418187.png)


![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)
![methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1418194.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1418195.png)
